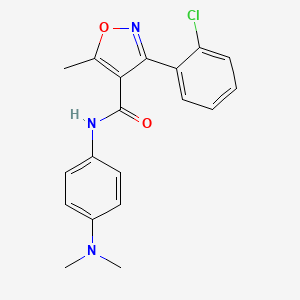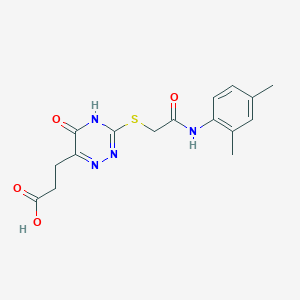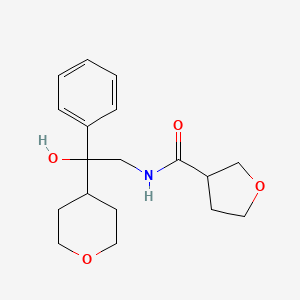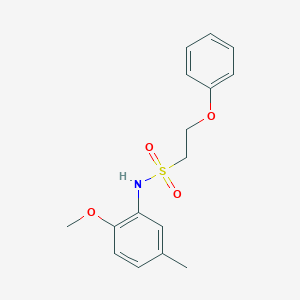
N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide, also known as Meclofenoxate, is a nootropic drug that is used to improve cognitive function, memory, and learning ability. It was first synthesized in the early 1960s and has been used in scientific research for several decades.
Scientific Research Applications
Antibacterial and Environmental Applications
Sulfonamides have historically been used as antibacterial agents due to their ability to inhibit the synthesis of dihydrofolic acid in bacteria, a critical component in bacterial growth and replication. Their application extends beyond clinical use to environmental and food analysis, particularly in the detection and quantification of antibiotic residues in the environment and food products. For instance, antibodies developed for specific sulfonamides enable the sensitive detection of these compounds in various matrices, highlighting the importance of sulfonamides in environmental research and risk control (Fránek & Hruška, 2018).
Cosmeceutical Significance
The research into hydroxycinnamic acids and their derivatives, structurally related to sulfonamide-containing compounds, demonstrates their multifunctional applications in cosmeceuticals. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, and antimicrobial activities, making them promising candidates for anti-aging, anti-inflammatory, and skin-protecting cosmeceutical ingredients. The challenges associated with their use in cosmetic formulations, such as poor stability and the need for effective delivery systems, are areas of active research (Taofiq et al., 2017).
Pharmacological Insights and Therapeutic Potentials
The pharmacological landscape of sulfonamides is vast, with applications ranging from their original use as antimicrobial agents to more recent investigations into their potential as anticancer, antiepileptic, and anti-inflammatory agents. The structural diversity and the ability to modify sulfonamide molecules have led to the development of numerous derivatives with varied biological activities. This versatility underscores the potential of sulfonamides in drug discovery and development, particularly in targeting various disease pathways (Gulcin & Taslimi, 2018).
Environmental Impact and Ecotoxicology
The presence of sulfonamides and other pharmaceuticals in the environment has raised concerns about their ecological impact and potential effects on human health. Research into the environmental fate, ecotoxicology, and microbial degradation of these compounds is crucial for assessing their risk and developing strategies to mitigate their presence in natural habitats. Studies focusing on the bioavailability, persistence, and toxicological effects of sulfonamides contribute to our understanding of the environmental safety of these widely used compounds (Liu & Avendaño, 2013).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-13-8-9-16(20-2)15(12-13)17-22(18,19)11-10-21-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZWFDDVGBQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


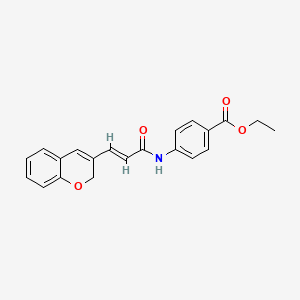
![4-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2748778.png)
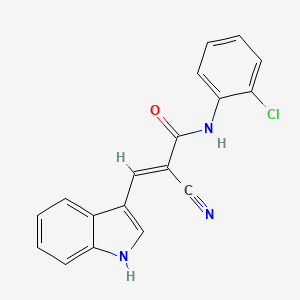
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2748783.png)
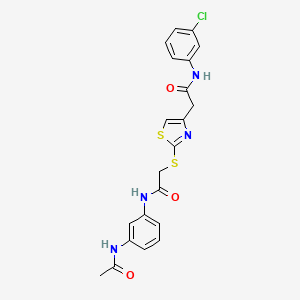

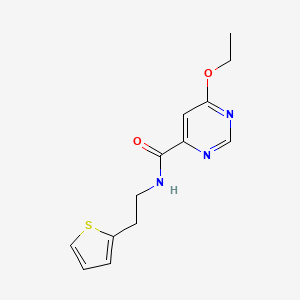
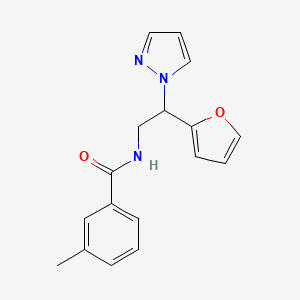

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2748794.png)
